molecular formula C20H21N3O4S B2457628 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1286714-09-7

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2457628
CAS No.: 1286714-09-7
M. Wt: 399.47
InChI Key: XLNPIVNPUARGIZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, an imidazolidinone ring, and a phenyl ring with a methylthio substituent. These groups could potentially confer interesting chemical and physical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring, imidazolidinone ring, and phenyl ring would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the imidazolidinone ring might undergo reactions at the carbonyl group, while the phenyl ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar imidazolidinone ring might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Anti-inflammatory Activity : Novel compounds synthesized through cyclocondensation demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. Docking studies indicated binding affinity towards human serum albumin (HSA), suggesting potential for therapeutic applications (Nikalje, Hirani, & Nawle, 2015).

  • Pharmacophoric Heterocyclic Nucleus : The dihydrobenzo[b][1,4]dioxin-6-yl moiety, similar to that in the compound of interest, has been highlighted for its wide range of biological activities, including roles as receptor ligands and enzyme inhibitors, underscoring its utility in drug design and discovery (Viglianisi & Menichetti, 2010).

Chemical Structure Analysis

  • Crystal Structure Insights : The analysis of similar compounds' crystal structures, such as imidazolidine-2,4-dione derivatives, provides valuable information on molecular geometry, which is crucial for understanding interaction mechanisms and designing molecules with desired biological activities (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).

Anticancer Activity Evaluation

  • Anticancer Potential : The evaluation of thiazolidinone derivatives containing benzothiazole moiety, similar in structure to the compound , highlighted several novel compounds with promising in vitro anticancer activity against various cancer cell lines. These findings indicate the therapeutic potential of such structures in cancer treatment (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Enzyme Inhibition Studies

  • α-Glucosidase and Acetylcholinesterase Inhibition : New sulfonamides showcasing enzyme inhibitory activity were synthesized, demonstrating the importance of the benzodioxane and acetamide moieties for potential therapeutic applications. These compounds showed substantial activity against yeast α-glucosidase, highlighting their potential in designing inhibitors for relevant enzymes (Abbasi et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-28-18-5-3-2-4-15(18)21-19(24)13-22-8-9-23(20(22)25)14-6-7-16-17(12-14)27-11-10-26-16/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNPIVNPUARGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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